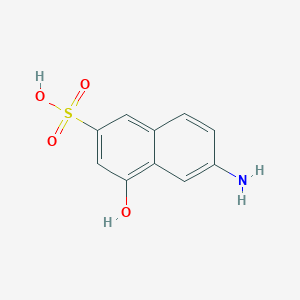

6-Amino-4-hydroxy-2-naphthalenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31508. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZVNWNSRNTWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026547 | |

| Record name | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

90-51-7, 94552-33-7, 90459-13-5 | |

| Record name | Gamma acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-8-hydroxynaphthalene-6-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-, diazotized, coupled with diazotized 4-aminobenzenesulfonic acid, diazotized aniline and resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-, coupled with diazotized 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, diazotized, coupled with m-phenylenediamine, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-8-HYDROXYNAPHTHALENE-6-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PLB93P56X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (Gamma Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid, is a crucial intermediate in the synthesis of a wide array of azo dyes and pigments. Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, allows for versatile chemical modifications, making it a valuable building block in the development of colorants for textiles, leather, and paper. Furthermore, its derivatives are explored in various fields, including materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to Gamma Acid, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in its preparation and application.

Synthetic Routes

There are two primary industrial methods for the synthesis of this compound: the alkaline fusion of 2-aminonaphthalene-6,8-disulfonic acid and a multi-step process originating from 2-naphthol.

Route 1: Alkaline Fusion of 2-Aminonaphthalene-6,8-disulfonic Acid

This is the most common and direct industrial method for producing Gamma Acid. The process involves the high-temperature reaction of 2-aminonaphthalene-6,8-disulfonic acid (Amido G acid) with a strong base, typically sodium hydroxide. This reaction results in the nucleophilic substitution of one of the sulfonic acid groups with a hydroxyl group.

Reaction Scheme:

6-Amino-4-hydroxy-2-naphthalenesulfonic acid chemical properties

An In-depth Technical Guide on the Chemical Properties of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

Introduction

This compound, commonly known by its trivial name Gamma acid (γ-acid), is an organic compound with the chemical formula C₁₀H₉NO₄S.[1][2] It is a derivative of naphthalenesulfonic acid and serves as a crucial intermediate in the synthesis of various azo dyes.[3][4] This compound is characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups attached to a naphthalene core, which imparts both acidic and basic properties.[5] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and visual representations of key processes relevant to researchers, scientists, and professionals in drug development and dye chemistry.

Chemical and Physical Properties

Gamma acid typically appears as a white to light gray or brown crystalline powder.[1][5] While the acid form is only sparingly soluble in water, its sodium salt dissolves readily, often exhibiting a blue fluorescence in solution.[3]

| Property | Value | Reference(s) |

| CAS Number | 90-51-7 | [1][2][3][6] |

| Molecular Formula | C₁₀H₉NO₄S | [1][2][6] |

| Molecular Weight | 239.25 g/mol | [1][2][6] |

| Appearance | White to Gray to Brown powder/crystal | [1][5] |

| Solubility | Sparingly soluble in water (0.4 g/100 mL at 100°C); 4.5 g/L in hot water. Soluble in ethanol and ether.[3][5][7] The sodium salt is readily soluble in water.[3] | [3][5][7] |

| pKa (Predicted) | -0.20 ± 0.40 | [5] |

| Purity (Typical) | >97.0% (by HPLC) | [1][8] |

| Synonyms | Gamma acid (γ-Acid), 2-Amino-8-naphthol-6-sulfonic acid, 7-Amino-1-naphthol-3-sulfonic acid | [1][2][5] |

| InChI | InChI=1S/C10H9NO4S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,12H,11H2,(H,13,14,15) | [1][2][5] |

| Canonical SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)N | [5] |

Experimental Protocols

Synthesis

The contemporary and industrially preferred method for synthesizing this compound avoids the use of carcinogenic precursors like β-naphthylamine.[5][7] The modern synthesis primarily utilizes G salt (the dipotassium salt of 2-naphthol-6,8-disulfonic acid) as the starting material.[5][7]

Protocol: Synthesis from 2-Aminonaphthalene-6,8-disulfonic Acid

This process involves an alkali fusion reaction.[3]

-

Reaction Setup : A solution of 2-Aminonaphthalene-6,8-disulfonic acid is added gradually over 16 hours to a 70% sodium hydroxide solution maintained at 190°C.

-

Fusion : During the addition, water is allowed to evaporate to sustain the high temperature. The reaction mixture is then heated for an additional 6 hours. Reaction completion is monitored by analyzing a sample for its diazotization and coupling titers, which should be identical.

-

Work-up : The reaction batch is diluted with water and then acidified.

-

Purification : The solution is heated to 75°C to expel any sulfur dioxide.

-

Isolation : The final product, this compound, is isolated by filtration at 55°C and washed with warm water. This process reportedly achieves a yield of approximately 84%.[3]

Caption: Synthesis workflow for this compound.

Analytical Characterization

A comprehensive characterization of naphthalenesulfonic acid derivatives is essential for confirming identity, purity, and structural integrity. A multi-faceted analytical approach is recommended.[9]

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

While a specific protocol for Gamma acid is not detailed in the provided results, a general reverse-phase HPLC method for a structurally related compound can be adapted.[10]

-

Column : A C18 or a specialized reverse-phase column like Newcrom R1 is suitable.[10]

-

Mobile Phase : A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water) with an acid modifier is typical. For UV detection, phosphoric acid can be used; for Mass Spectrometry (MS) compatibility, formic acid is preferred.[10]

-

Detection : UV detection at a wavelength corresponding to the absorbance maximum of the compound.

-

Standard Preparation : A reference standard of this compound is used to determine retention time and for quantification. Purity is often assessed by the area percentage of the main peak.[1][8]

Caption: A proposed workflow for the analytical characterization of the compound.

Applications and Reactivity

This compound is a cornerstone intermediate in the dye industry.[5] Its chemical reactivity is dictated by its functional groups.

-

Coupling Reactions : The compound readily participates in coupling reactions with diazo compounds. The position of coupling is pH-dependent:

-

Specialty Dyes : Beyond common textile dyes, Gamma acid serves as a precursor for specialty dyes with high technical properties for materials like silk.[3] Its structure is also a starting point for developing fluorescent brightening agents or specialty fluorescent dyes for applications in security inks or biomedical imaging.[11]

Safety and Handling

This chemical is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[6][12] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, should be strictly followed. The material should be handled in a well-ventilated area. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CAS 90-51-7: Gamma acid | CymitQuimica [cymitquimica.com]

- 3. This compound | 90-51-7 [chemicalbook.com]

- 4. Gamma Acid | Trusted Manufacturers - Chemical Bull [chemicalbull.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. labproinc.com [labproinc.com]

- 9. benchchem.com [benchchem.com]

- 10. Separation of 2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. nbinno.com [nbinno.com]

- 12. scbt.com [scbt.com]

6-Amino-4-hydroxy-2-naphthalenesulfonic acid CAS number 90-51-7

An In-depth Technical Guide to 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (CAS 90-51-7)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as Gamma Acid (γ-acid), is a critical chemical intermediate with the CAS number 90-51-7.[1] Its unique molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, makes it an indispensable component in the synthesis of a wide array of azo dyes.[2] This document provides a comprehensive technical overview of its physicochemical properties, synthesis protocols, applications, safety data, and analytical methodologies, intended to serve as a foundational resource for scientific and industrial professionals.

Physicochemical Properties

Gamma Acid typically presents as white to grayish crystalline powder or needles.[1][2] It is sparingly soluble in cold water but shows increased solubility in hot water and alkaline solutions.[2][3] The sodium salt is readily soluble in water, yielding solutions with a characteristic blue fluorescence.[2]

| Property | Value |

| Molecular Formula | C₁₀H₉NO₄S[1][4][5] |

| Molecular Weight | 239.25 g/mol [1][4][5] |

| Appearance | White to Gray to Brown powder/crystal[1][3] |

| Boiling Point | ~458°C (at 101,325 Pa)[3] |

| Water Solubility | 4.5 g/L (in hot water)[3] |

| Vapor Pressure | 0 Pa at 25°C[3] |

| pKa | -0.20 ± 0.40 (Predicted)[3] |

| TSCA Status | Listed[6] |

Synthesis and Manufacturing

The industrial production of Gamma Acid is a well-established, multi-step chemical process starting from 2-naphthol. The general synthetic route involves sulfonation, nitration, and subsequent reduction.

Experimental Protocol: General Synthesis

-

Sulfonation of 2-Naphthol: 2-Naphthol is treated with sulfuric acid (H₂SO₄). This reaction yields multiple isomers, with the desired 2-hydroxynaphthalene-6-sulfonic acid (Schäffer's acid) being a key intermediate.

-

Nitration: The Schäffer's acid intermediate is then subjected to nitration, typically using a mixture of nitric and sulfuric acids, to introduce a nitro group at a specific position on the naphthalene ring.

-

Reduction: The nitro group of the nitrated intermediate is reduced to an amino group. This is commonly achieved using reducing agents like iron filings in an acidic medium or sodium sulfide.

-

Isolation and Purification: The final product, this compound, is isolated from the reaction mixture. Purification is often carried out by recrystallization to achieve the desired purity, typically >97% by HPLC.[1][5]

Caption: Generalized workflow for the synthesis of Gamma Acid from 2-Naphthol.

Core Applications and Chemical Reactivity

Gamma Acid is a cornerstone intermediate in the dye industry, particularly for producing mono-azo and di-azo dyes.[2] Its utility stems from its ability to act as a coupling component.

-

Coupling Reactions: The molecule's structure allows for coupling with diazonium compounds. Coupling typically occurs at the 1-position under acidic conditions and can be directed to the 7-position in alkaline solutions.[2]

-

Azo Dye Formation: The amino group can be diazotized and then coupled, or more commonly, the molecule serves as the nucleophile that attacks a diazonium salt. The resulting azo dyes are used for coloring textiles like wool, polyamide, and silk.[2] The o-amino azo configuration achieved under acidic coupling is noted for conferring high lightfastness to the resulting dyes.[2]

-

Specialty Dyes: Beyond textiles, Gamma Acid serves as a precursor for reactive dyes, fluorescent brightening agents, and specialty colorants used in security inks or diagnostic reagents.[7]

Caption: Logical relationship in the formation of an azo dye using Gamma Acid.

Toxicological Profile and Safety

Based on available safety data, Gamma Acid is classified as an irritant. It is not intended for drug or household use and should be handled in a laboratory or industrial setting with appropriate precautions.[8]

| Hazard Type | GHS Classification & Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation.[9] P280: Wear protective gloves.[8][9] P302+P352: IF ON SKIN: Wash with plenty of water.[9] |

| Eye Irritation | H319: Causes serious eye irritation.[10] P280: Wear eye protection.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| Acute Toxicity | Oral LD50 (rat) > 5,000 mg/kg bw, indicating low acute toxicity via ingestion.[9] |

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.[6][8]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[3][8] Keep away from incompatible materials such as strong oxidizing agents.[6][8]

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and concentration of this compound.

Experimental Protocol: HPLC Purity Assay

-

System Preparation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column, and a data acquisition system is required.

-

Mobile Phase Preparation: A typical mobile phase consists of a gradient mixture of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic solvent like acetonitrile (MeCN).[11] For MS compatibility, formic acid is preferred over phosphoric acid.[11]

-

Standard and Sample Preparation:

-

A stock solution of a certified reference standard is prepared by accurately weighing and dissolving it in a suitable solvent (e.g., mobile phase diluent).

-

The test sample is prepared similarly at a comparable concentration.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, e.g., 5 µm particle size.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Quantification is performed by comparing the sample's peak area to that of the reference standard.

Caption: A standard experimental workflow for the quality analysis of Gamma Acid via HPLC.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 90-51-7 [chemicalbook.com]

- 3. This compound CAS#: 90-51-7 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. labproinc.com [labproinc.com]

- 6. file1.lookchem.com [file1.lookchem.com]

- 7. nbinno.com [nbinno.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. store.sangon.com [store.sangon.com]

- 10. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 11. Separation of 2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

This technical guide provides a comprehensive overview of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, a significant intermediate in the chemical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its molecular structure, properties, synthesis, and primary applications.

Introduction and Nomenclature

This compound, also known by its trivial name Gamma Acid, is a naphthalene derivative of significant industrial importance.[1][2] It serves as a crucial building block in the synthesis of a variety of azo dyes.[3]

A critical point of clarification: The trivial name "Gamma Acid" for this compound has led to confusion with γ-Aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system.[4][5] It is imperative to distinguish between these two vastly different molecules. This compound is an aromatic sulfonic acid used in chemical synthesis, whereas GABA is a non-proteinogenic amino acid involved in neurotransmission. This guide pertains exclusively to the naphthalenesulfonic acid derivative.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a naphthalene core substituted with an amino group at the 6-position, a hydroxyl group at the 4-position, and a sulfonic acid group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 90-51-7 | [1][2] |

| Molecular Formula | C₁₀H₉NO₄S | [1][2] |

| Molecular Weight | 239.25 g/mol | [1][2] |

| Appearance | White to gray or brown crystalline powder | [2] |

| Solubility | Sparingly soluble in hot water (0.4% at 100°C) | [3] |

| Synonyms | Gamma Acid, γ Acid, 7-Amino-1-naphthol-3-sulfonic acid, 2-Amino-8-naphthol-6-sulfonic acid | [1][2] |

Note: The sodium salt of Gamma Acid is readily soluble in water and its solutions exhibit a blue fluorescence.[3]

Synthesis

The industrial synthesis of this compound is a multi-step process that typically starts from beta-naphthalene or 2-naphthol.

Industrial Manufacturing Process

An established industrial method involves the following key stages:

-

Sulfonation: Beta-naphthalene undergoes disulfonation with sulfuric acid and oleum at elevated temperatures to form 2-Hydroxy-6,8-naphthalenedisulfonic acid.

-

Drawing: The sulfonated mass is diluted with water and cooled to facilitate the crystallization of the disulfonic acid intermediate.

-

Amidation (Bucherer Reaction): The intermediate is then treated with ammonia and sodium bisulfite in an autoclave under high pressure. This step converts one of the sulfonic acid groups to an amino group and the hydroxyl group to an amino group, which is subsequently hydrolyzed back to a hydroxyl group in the final step.

-

Isolation: The reaction mixture is acidified with sulfuric acid to precipitate the final product, this compound. The product is then filtered, washed, and dried.

A common laboratory-scale synthesis starts from 2-naphthol, as depicted in the reaction scheme found in scientific literature.[6]

Applications in Azo Dye Synthesis

The primary and most significant application of this compound is as a coupling component in the synthesis of azo dyes.[3] Azo dyes are a large class of colored organic compounds that contain the azo group (-N=N-) as a chromophore.

General Experimental Protocol for Azo Dye Synthesis

The synthesis of an azo dye using Gamma Acid typically follows a two-step process:

-

Diazotization of a Primary Aromatic Amine: A primary aromatic amine (e.g., aniline or a substituted aniline) is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

-

Azo Coupling: The cold diazonium salt solution is then slowly added to a cooled alkaline solution of this compound. The coupling reaction occurs, leading to the formation of the azo dye. The dye precipitates out of the solution and can be collected by filtration.

The position of the coupling of the diazo compound to the Gamma Acid molecule is pH-dependent. Coupling typically occurs at the 1-position under acidic conditions and at the 7-position in alkaline solutions.[3]

Spectral Data

While comprehensive, readily available spectral data is limited, information from various sources can be compiled for characterization.

Table 2: Spectral Data Overview

| Technique | Expected Features | Reference(s) |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, N-H, S=O (sulfonic acid), and aromatic C-H and C=C stretching. | [7] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Aromatic protons in the naphthalene ring system, as well as exchangeable protons from the -OH, -NH₂, and -SO₃H groups. | [7] |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Resonances corresponding to the ten carbon atoms of the naphthalene ring, with distinct shifts for carbons bearing substituents. | [7] |

| UV-Visible Spectroscopy | Absorption maxima in the ultraviolet region characteristic of the naphthalenoid system. |

Note: Specific peak assignments would require experimental data which is not publicly available in detail at the time of this report.

Relevance to Drug Development and Signaling Pathways

A thorough review of the scientific literature reveals no significant evidence of this compound being directly involved in biological signaling pathways or having applications in drug development. Its utility is firmly established within the domain of industrial chemistry, particularly in the manufacturing of colorants. The physicochemical properties that make it an excellent dye intermediate, such as its water-solubility (as a salt) and reactive functional groups, do not readily translate to pharmacological activity in its current form.

Conclusion

This compound is a well-characterized chemical intermediate with a long history of use in the dye industry. Its synthesis is a robust industrial process, and its chemical properties are ideally suited for its role as a coupling component in the formation of azo dyes. It is crucial for researchers and scientists to distinguish this compound from the neurotransmitter GABA, despite the shared trivial name "Gamma Acid". Currently, the applications of this compound are confined to the chemical industry, with no established role in pharmacology or the modulation of biological signaling pathways.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 90-51-7 [chemicalbook.com]

- 4. GABA - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. File:Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg - Wikimedia Commons [commons.wikimedia.org]

- 7. This compound(90-51-7) IR2 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, a key intermediate in the synthesis of various dyes and a compound of interest in chemical and pharmaceutical research. This document details its solubility in various solvents and examines its stability under different conditions, offering valuable data and experimental protocols for its handling, storage, and analysis.

Solubility Profile

This compound is characterized by its limited solubility in aqueous and many organic solvents. Its solubility is significantly influenced by the presence of both a hydrophilic sulfonic acid group and a less polar naphthalene ring structure.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Solubility | Temperature | Citation(s) |

| Water | Sparingly soluble | Ambient | [1] |

| Hot Water (100°C) | 0.4% (w/v) | 100°C | [1] |

| Hot Water | 4.5 g/L | Not Specified | [2][3] |

| Water | Insoluble | Not Specified | |

| Alcohol | Insoluble | Not Specified | |

| Ether | Insoluble | Not Specified | |

| Benzene | Insoluble | Not Specified | |

| Methanol | Data not available | Not Specified | |

| Ethanol | Data not available | Not Specified | |

| Acetone | Data not available | Not Specified | |

| DMSO | Data not available | Not Specified |

Note: The sodium salt of this compound is readily soluble in water and forms solutions that exhibit a blue fluorescence.[1]

Stability Profile

The stability of this compound is a critical consideration for its storage and application. While generally stable under standard conditions, it is susceptible to degradation under specific environmental stressors.

General Stability

The compound is considered stable under normal storage conditions, and hazardous polymerization is not expected to occur. However, it is reported to be sensitive to light and may turn pink upon exposure, particularly when moist.

Thermal Stability

Naphthalenesulfonic acids are generally stable at moderate temperatures. However, at temperatures exceeding 300°C, they can undergo thermal decomposition. The primary degradation products are typically naphthalene and naphthol isomers. For a related compound, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, a decomposition temperature of 290°C has been noted.

pH and Hydrolytic Stability

The stability of naphthalenesulfonic acid derivatives is pH-dependent. Generally, acidic conditions enhance the stability of these compounds in aqueous solutions. Under neutral or alkaline conditions, the rate of degradation may increase.

Photostability

As a dye intermediate containing a naphthalene chromophore, this compound is susceptible to photodegradation. Exposure to light, especially UV radiation, can lead to the formation of degradation products.

Oxidative Stability

The compound is incompatible with strong oxidizing agents. Oxidative degradation can occur, leading to the cleavage of the aromatic ring and the formation of smaller organic acids and sulfate ions. Studies on related naphthalenesulfonic acids have shown that advanced oxidation processes, such as ozonolysis or Fenton oxidation, can effectively degrade these compounds.

Incompatible Materials

To ensure stability, contact with the following should be avoided:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Acid anhydrides

-

Acid chlorides

Hazardous Decomposition Products

Under fire conditions, thermal decomposition may lead to the release of hazardous gases and vapors, including:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Sulfur oxides (SOx)

Experimental Protocols

The following sections detail methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Determining Aqueous and Organic Solvent Solubility

This protocol outlines a general method for determining the solubility of the target compound in various solvents.

Objective: To determine the approximate solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvents of interest (e.g., water, methanol, ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

-

Quantification of Solute:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.

-

Protocol for Forced Degradation Studies

This protocol describes a systematic approach to investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber with controlled light and UV exposure

-

Oven for thermal stress testing

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M HCl.

-

Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M NaOH.

-

Heat the solution (e.g., at 60°C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% H₂O₂.

-

Keep the solution at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat in an oven (e.g., at 105°C) for a defined period.

-

-

Photodegradation:

-

Expose a solution of the compound to a controlled light source (e.g., xenon lamp) in a photostability chamber, as per ICH Q1B guidelines.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-PDA or HPLC-MS method to separate and identify the parent compound and any degradation products.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the analysis of this compound's physicochemical properties and a proposed degradation pathway based on related compounds.

Caption: Workflow for Physicochemical Analysis.

Caption: Proposed Degradation Pathways.

References

An In-Depth Technical Guide on the Core Attributes of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the industrial applications of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, primarily as a crucial intermediate in the synthesis of azo dyes.[1][2] However, as of the current date, there is a significant lack of publicly available research detailing its specific mechanism of action in a biological context. This guide, therefore, provides a comprehensive overview of its known chemical and physical properties, and explores potential mechanisms of action based on the biological activities of structurally related aminonaphthalenesulfonic acid compounds. The proposed biological activities and experimental protocols are intended to serve as a foundational framework for future research into the pharmacological potential of this molecule.

Chemical and Physical Properties

This compound, also known by its common name Gamma Acid, is a naphthalene derivative characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group.[3] These functional groups impart specific chemical properties that are central to its reactivity and potential biological interactions. The sulfonic acid group, for instance, significantly enhances its water solubility.[4][5]

| Property | Value | Reference |

| CAS Number | 90-51-7 | [3][6] |

| Molecular Formula | C₁₀H₉NO₄S | [3][6] |

| Molecular Weight | 239.25 g/mol | [3][6] |

| Appearance | White to gray to brown powder/crystal | [3] |

| Synonyms | Gamma Acid (γ Acid), 7-Amino-1-naphthol-3-sulfonic acid, 2-Amino-8-naphthol-6-sulfonic acid | [3] |

| Purity | >97.0% (T)(HPLC) | [3] |

Postulated Mechanisms of Action and Biological Activities of Related Compounds

While direct evidence for the mechanism of action of this compound is unavailable, studies on analogous compounds provide insights into potential biological activities.

A structurally similar compound, 1-Amino-2-naphthol-4-sulfonic acid, has been shown to exhibit antioxidant activity, particularly when complexed with organotin(IV) compounds.[7] This suggests that the aminonaphthol scaffold may possess inherent radical scavenging capabilities. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (sulfonic acid) groups on the naphthalene ring system could facilitate redox reactions, allowing the molecule to neutralize reactive oxygen species.

Furthermore, the general class of aminonaphthalenesulfonic acids has been explored for various biological applications. Some are utilized in the development of pharmaceutical agents that target specific biological pathways and in the production of biosensors for detecting biological molecules.[5] The structural motifs present in this compound could potentially allow it to interact with biological macromolecules such as enzymes and proteins. The amino and hydroxyl groups can participate in hydrogen bonding, while the naphthalene ring can engage in hydrophobic and π-stacking interactions. The negatively charged sulfonate group could facilitate electrostatic interactions with positively charged residues on protein surfaces.

Given its primary use as a dye intermediate, toxicological studies have mainly focused on its properties as a skin and eye irritant.[8][9] There is a lack of comprehensive studies on its systemic toxicity, pharmacokinetics, and metabolic fate.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To investigate the potential biological activities of this compound, a systematic experimental approach is required. The following outlines a hypothetical workflow for such an investigation.

3.1 In Vitro Toxicity Assessment

-

Objective: To determine the cytotoxic potential of this compound against various cell lines.

-

Methodology:

-

Culture a panel of human cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity, and a cancer cell line relevant to a specific hypothesis).

-

Expose the cells to a range of concentrations of this compound (e.g., from 0.1 µM to 1 mM) for 24, 48, and 72 hours.

-

Assess cell viability using a standard MTT or PrestoBlue assay.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line at each time point.

-

3.2 Antioxidant Activity Assays

-

Objective: To quantify the direct antioxidant capacity of the compound.

-

Methodology:

-

Perform a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Measure the decrease in absorbance at 517 nm upon addition of the compound.

-

Conduct an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

-

Compare the results to a known antioxidant standard, such as ascorbic acid or trolox.

-

3.3 Enzyme Inhibition Screening

-

Objective: To screen for inhibitory activity against a panel of therapeutically relevant enzymes.

-

Methodology:

-

Select a panel of enzymes based on potential therapeutic targets (e.g., cyclooxygenases, lipoxygenases, kinases, phosphatases).

-

Utilize commercially available enzyme inhibition assay kits.

-

Incubate the enzymes with their respective substrates in the presence and absence of various concentrations of this compound.

-

Measure the enzyme activity spectrophotometrically or fluorometrically.

-

Calculate the IC₅₀ for any observed inhibition.

-

3.4 Cellular Mechanism of Action Studies

-

Objective: To investigate the effects of the compound on specific cellular signaling pathways if any of the above screening assays yield positive results.

-

Methodology (Example for a hypothetical anti-inflammatory effect):

-

Use a cell line such as RAW 264.7 macrophages.

-

Stimulate the cells with lipopolysaccharide (LPS) in the presence and absence of the compound.

-

Measure the production of inflammatory mediators such as nitric oxide (Griess assay), prostaglandins (ELISA), and cytokines (e.g., TNF-α, IL-6) (ELISA or multiplex assay).

-

Investigate the effect on key signaling pathways (e.g., NF-κB, MAPK pathways) using techniques like Western blotting to assess the phosphorylation status of key proteins.

-

Visualizations of Experimental Workflows and Potential Mechanisms

The following diagrams illustrate the proposed experimental workflow and conceptual mechanisms of action.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. annalsofrscb.ro [annalsofrscb.ro]

- 8. echemi.com [echemi.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.cn]

An In-depth Technical Guide to 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (Gamma Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid, is a crucial intermediate in the chemical industry, particularly in the synthesis of azo dyes. Its structural features, including the naphthalene backbone functionalized with amino, hydroxyl, and sulfonic acid groups, make it a versatile building block for creating complex molecules with specific chromophoric and solubility properties. Beyond its traditional use in the dye industry, the aminonaphtholsulfonic acid scaffold is gaining attention in medicinal chemistry and drug development due to the biological activities exhibited by some of its derivatives. This guide provides a comprehensive technical overview of Gamma Acid, including its physicochemical properties, synthesis and analysis protocols, and its potential role in drug discovery, with a focus on its inhibitory effects on viral enzymes.

Physicochemical Properties

This compound is typically a white to grayish crystalline solid.[1][2] Its solubility in water is limited, though its sodium salt is readily soluble, often forming solutions with a distinct blue fluorescence.[3] The sulfonic acid group confers acidic properties, while the amino group provides basic character, making it an amphoteric molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 90-51-7 | [4] |

| Molecular Formula | C₁₀H₉NO₄S | [2][4] |

| Molecular Weight | 239.25 g/mol | [2][4] |

| Appearance | White to gray crystalline powder | [1][2] |

| Solubility | Sparingly soluble in water; soluble in dilute alkaline solutions. | |

| Synonyms | Gamma Acid, γ-Acid, 2-Amino-8-naphthol-6-sulfonic acid, 7-Amino-1-naphthol-3-sulfonic acid |

Note: Some properties like melting point have conflicting reports in commercial literature and are therefore omitted from this table pending more definitive data.

Experimental Protocols

Synthesis of this compound from G-Salt

The industrial synthesis of Gamma Acid often starts from 2-Naphthol-6,8-disulfonic acid (G acid), or its potassium salt (G salt).[5][6] The process involves two key transformations: amination of a hydroxyl group via a Bucherer-type reaction and replacement of a sulfonic acid group with a hydroxyl group through alkali fusion.

1. Ammonolysis of G-Salt (Bucherer Reaction):

The conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite is known as the Bucherer reaction.[7][8] In this step, one of the hydroxyl groups of the precursor is converted to an amino group.

-

Reaction: 2-Naphthol-6,8-disulfonic acid is reacted with ammonia and sodium bisulfite under elevated temperature and pressure.

-

Reagents: 2-Naphthol-6,8-disulfonic acid (G acid) or its salt, aqueous ammonia, sodium bisulfite.

-

General Conditions: The reaction is typically carried out in a sealed reactor at temperatures ranging from 150-180°C. The pressure will rise due to the vapor pressure of ammonia and water at these temperatures. Reaction times can vary from 6 to 12 hours.

-

Work-up: After cooling, the reaction mixture is acidified to precipitate the aminated product. The product is then filtered and washed.

2. Alkali Fusion:

This step involves reacting the aminated intermediate with a strong base at high temperatures to replace one of the sulfonic acid groups with a hydroxyl group.

-

Reaction: The aminated naphthalenedisulfonic acid is fused with sodium hydroxide.

-

Reagents: The product from the ammonolysis step, sodium hydroxide (solid or concentrated solution).

-

General Conditions: The mixture is heated to high temperatures, typically in the range of 200-250°C.[9][10] This is an energetic reaction that requires careful temperature control.

-

Work-up: The cooled fusion melt is dissolved in water and then acidified. The acidification step protonates the phenoxide and precipitates the final product, this compound. The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and dried.

Diagram 1: Synthesis Pathway of Gamma Acid

Caption: Synthesis of Gamma Acid from G Salt.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often effective for separating isomers and impurities.

-

Solvent A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0).

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program (Illustrative):

-

0-5 min: 5% B

-

5-25 min: 5% to 60% B

-

25-30 min: 60% B

-

30-35 min: 60% to 5% B

-

35-40 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Diagram 2: Analytical Workflow for Gamma Acid

Caption: HPLC analytical workflow for Gamma Acid.

Role in Drug Discovery and Development

While primarily known as a dye intermediate, the aminonaphtholsulfonic acid scaffold has shown promise in the development of therapeutic agents. Notably, various derivatives of naphthalenesulfonic acids have been investigated for their antiviral properties.

Inhibition of HIV Reverse Transcriptase

Several studies have demonstrated that derivatives of aminohydroxynaphthalenesulfonic acids can act as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[11][12][13] HIV-1 RT is a critical enzyme for the replication of the virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme is a key strategy in antiretroviral therapy.

The inhibitory activity of these compounds is often linked to their ability to bind to a non-substrate binding site on the enzyme, inducing a conformational change that renders the enzyme inactive. While direct studies on this compound are limited, the established activity of its isomers suggests that it is a valuable scaffold for the design of novel HIV-1 RT inhibitors. Further derivatization to enhance lipophilicity and target specific binding pockets on the enzyme could lead to the development of potent antiviral agents.

Diagram 3: Proposed Mechanism of Action

Caption: Inhibition of HIV reverse transcriptase.

Conclusion

This compound (Gamma Acid) is a compound of significant industrial importance with emerging potential in the field of drug discovery. Its well-established synthesis from readily available precursors and the demonstrated biological activity of related structures make it an attractive starting point for the development of novel therapeutic agents, particularly in the area of antiviral research. This guide has provided a foundational overview of its properties, synthesis, and analysis, which can serve as a valuable resource for researchers and professionals working with this versatile molecule. Further investigation into its specific biological activities and the development of optimized synthetic and analytical protocols will undoubtedly expand its applications beyond the realm of dye chemistry.

References

- 1. This compound(90-51-7) IR2 spectrum [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 90-51-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-Naphthol-6,8-disulfonic acid | 118-32-1 | Benchchem [benchchem.com]

- 6. 2-Naphthol-6,8-disulfonic acid | 118-32-1 [chemicalbook.com]

- 7. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN104693009A - Method for cooperatively producing 1-naphthol and 2-naphthol from naphthalene sulfonation product by virtue of direct alkali fusion - Google Patents [patents.google.com]

- 10. CN104693009B - Naphthalene sulfonated products direct alkali fusion coproduction 1-naphthols and the method for beta naphthal - Google Patents [patents.google.com]

- 11. Synthesis of naphthalenesulfonic acid small molecules as selective inhibitors of the DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel naphthalenedisulfonic acid anti-HIV-1 agents. Synthesis and activity against reverse transcriptase, virus replication and syncytia formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Analytical Protocols for 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (also known as Gamma acid), a key intermediate in the synthesis of various dyes and potentially in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established chemoinformatic models and functional group analysis. Detailed experimental protocols for acquiring Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data are provided, adapted from standard methods for aromatic sulfonic acids. Furthermore, a representative experimental workflow for its application in azo dye synthesis is visualized. This guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Compound Identification

This compound is an organic compound containing a naphthalene core substituted with amino, hydroxyl, and sulfonic acid functional groups.

| Property | Value | Citation(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Gamma acid (γ-Acid), 7-Amino-1-naphthol-3-sulfonic acid | [2][3] |

| CAS Number | 90-51-7 | [1][2] |

| Molecular Formula | C₁₀H₉NO₄S | [1][2] |

| Molecular Weight | 239.25 g/mol | [1][2] |

| Appearance | White to gray or brown crystalline powder | [2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of characteristic functional group frequencies and fragmentation patterns.

Predicted ¹H and ¹³C NMR Data

Solvent: D₂O (due to the sulfonic acid group)

Table 2.1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 | ~ 7.5 | Singlet |

| H3 | ~ 7.2 | Singlet |

| H5 | ~ 7.8 | Doublet |

| H7 | ~ 6.9 | Doublet |

| H8 | ~ 7.7 | Doublet |

| -NH₂ | ~ 3.5 - 5.0 (broad) | Singlet |

| -OH | ~ 9.0 - 10.0 (broad) | Singlet |

Table 2.2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 110 |

| C2 | ~ 140 |

| C3 | ~ 105 |

| C4 | ~ 155 |

| C4a | ~ 125 |

| C5 | ~ 128 |

| C6 | ~ 145 |

| C7 | ~ 115 |

| C8 | ~ 120 |

| C8a | ~ 130 |

Note: Predictions for NMR shifts can be influenced by solvent, pH, and temperature. The values provided are estimates.

Predicted FTIR Data

Table 2.3: Predicted Main FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3200 - 3600 | O-H Stretch (broad) | Hydroxyl (-OH) |

| 3000 - 3100 | C-H Stretch (aromatic) | Naphthalene Ring |

| 1600 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C Stretch (aromatic) | Naphthalene Ring |

| 1150 - 1250 | S=O Asymmetric Stretch | Sulfonic Acid (-SO₃H) |

| 1030 - 1080 | S=O Symmetric Stretch | Sulfonic Acid (-SO₃H) |

| 650 - 750 | C-S Stretch | Sulfonic Acid (-SO₃H) |

Predicted UV-Vis and Mass Spectrometry Data

Table 2.4: Predicted UV-Vis and Mass Spectrometry Parameters

| Parameter | Predicted Value | Notes |

| UV-Vis λmax (in water) | ~250 nm, ~320 nm | Absorption maxima are expected due to the π-π* transitions of the substituted naphthalene system. The exact positions and intensities are sensitive to pH. |

| Mass Spectrometry (ESI-) m/z | 238.018 [M-H]⁻ | Electrospray ionization in negative mode is ideal for this compound due to the acidic sulfonic acid and hydroxyl groups. The primary ion observed would be the deprotonated molecule. |

| Key MS/MS Fragments (from [M-H]⁻) | ~158 ([M-H-SO₃]⁻), ~130 ([M-H-SO₃-CO]⁻) | Fragmentation would likely initiate with the loss of the sulfonyl group (SO₃), followed by other characteristic losses from the aromatic system. |

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound. These are generalized procedures and may require optimization based on the available instrumentation and sample purity.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for sulfonic acids to ensure solubility.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.

-

Solvent suppression techniques may be necessary if using D₂O to attenuate the residual HDO signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering 0-200 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal or an internal standard (e.g., DSS for D₂O).

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Background Collection: Place the empty sample holder (or a pure KBr pellet) in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the sample pellet in the spectrometer's sample holder.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., deionized water or ethanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration in the range of 5-20 µg/mL to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent and run a baseline correction over the desired wavelength range (e.g., 200-700 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the spectrophotometer.

-

Data Acquisition: Scan the sample over the selected wavelength range to obtain the absorption spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as a mixture of methanol and water.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Ionization:

-

Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography system.

-

Set the ion source to negative ion mode due to the acidic nature of the sulfonic acid and hydroxyl groups.

-

-

MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500) to determine the mass of the deprotonated molecular ion ([M-H]⁻).

-

MS/MS Fragmentation: If structural confirmation is needed, select the [M-H]⁻ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. This will provide information about the compound's substructures.

-

Data Analysis: Analyze the resulting spectra to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Visualized Workflow: Azo Dye Synthesis

This compound is a crucial coupling component in the synthesis of azo dyes. The general workflow involves the diazotization of an aromatic amine followed by its coupling with the sulfonic acid.

Caption: Workflow for the synthesis of an azo dye.

Conclusion

This technical guide provides essential, albeit predicted, spectroscopic data and detailed analytical protocols for this compound. The information compiled herein serves as a valuable resource for researchers, facilitating the identification, characterization, and application of this important chemical intermediate. The provided methodologies and the visualized synthetic workflow are designed to support further research and development in the fields of dye chemistry, materials science, and drug discovery. It is recommended that experimental data be acquired to validate and refine the predicted spectroscopic values presented in this document.

References

An In-depth Technical Guide on 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma acid, is a crucial intermediate in the synthesis of a wide array of chemical compounds, most notably azo dyes. Beyond its well-established role in the dye industry, its derivatives and analogs have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives and analogs, with a focus on their potential as therapeutic agents.

Chemical Properties and Synthesis

This compound is a water-soluble solid with the molecular formula C₁₀H₉NO₄S and a molecular weight of 239.25 g/mol .[1][2] Its structure, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, provides multiple reactive sites for chemical modification.

The primary synthetic route to many derivatives involves the diazotization of an aromatic amine followed by an azo coupling reaction with this compound. This reaction is a cornerstone of azo dye synthesis.[3][4] Furthermore, the amino and hydroxyl groups can be functionalized to create a diverse library of compounds, including sulfonamides and bis-naphthalenesulfonic acid derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.

Antiviral Activity

A significant body of research has focused on the anti-HIV activity of naphthalenesulfonic acid derivatives. These compounds have been shown to inhibit HIV-1 reverse transcriptase, a key enzyme in the viral life cycle.[5][6][7] Bis-naphthalenesulfonic acid derivatives, in particular, have shown potent inhibitory effects.

Table 1: Anti-HIV Activity of Naphthalenesulfonic Acid Derivatives

| Compound/Derivative | Target | Activity Metric | Value (µM) | Reference(s) |

| Dipalmitoylated 2,7-naphthalenedisulfonic acid derivative (6) | HIV-1 RT | IC₅₀ | 2.42 | [5] |

| Dipalmitoylated 2,7-naphthalenedisulfonic acid derivative (6) | HIV-2 RT | IC₅₀ | 0.86 | [5] |

| Monopalmitoylated 2,7-naphthalenedisulfonic acid derivative (9) | HIV-1 RT | IC₅₀ | 4.8 | [5] |

| Monopalmitoylated 2,7-naphthalenedisulfonic acid derivative (9) | HIV-2 RT | IC₅₀ | 3.7 | [5] |

| Bis-naphthalenesulfonic acid with biphenyl spacer | HIV-1 (cytopathogenicity) | ED₅₀ | 7.6 | |

| Bis-naphthalenesulfonic acid with biphenyl spacer | HIV-2 (cytopathogenicity) | ED₅₀ | 36 | |

| Cholesterol-linked 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid analogue (23) | HIV-1 RT (RDDP) | IC₅₀ | 0.06 | [6] |

Anticancer Activity

Recent studies have highlighted the potential of naphthalenesulfonic acid derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action involve the modulation of key signaling pathways, such as the IL-6/JAK2/STAT3 and STAT3 pathways, which are often dysregulated in cancer.[8][9][10][11]

Table 2: Anticancer Activity of Naphthalene-Sulfonamide Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) | Reference(s) |

| 5a (N-Phenyl) | MCF-7 | IC₅₀ | 10.23 | [8] |

| 5b (N-4-Chlorophenyl) | MCF-7 | IC₅₀ | 8.58 | [8] |

| 5e (N-Thiazol-2-yl) | MCF-7 | IC₅₀ | 9.01 | [8] |

| 5i (N-Pyridin-2-yl) | MCF-7 | IC₅₀ | 9.39 | [8] |

| SMY002 | TNBC cells | IC₅₀ | Potent (exact value not specified) | [11] |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 | IC₅₀ | 0.03 | [12] |

| Naphthalene-substituted triazole spirodienone (6a) | HeLa | IC₅₀ | 0.07 | [12] |

| Naphthalene-substituted triazole spirodienone (6a) | A549 | IC₅₀ | 0.08 | [12] |

| Naphthalen-1-yloxyacetamide-acrylamide conjugate (5d) | MCF-7 | IC₅₀ | 2.33 | [13] |

| 1,8-naphthalimide-1,2,3-triazole derivative (5e) | H1975 | IC₅₀ | 16.56 | [14] |

Antimicrobial Activity

Azo dyes derived from this compound and related compounds have been investigated for their antimicrobial properties. Some of these dyes have shown inhibitory activity against various bacterial and fungal strains.[15][16][17][18]

Table 3: Antimicrobial Activity of Azo Dyes

| Dye/Derivative | Microorganism | Activity | Reference(s) |

| Azo dyes with sulfate groups | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Bacillus subtilis | Higher antibacterial activity | [15] |

| p-NAαN | Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis, Micrococcus luteus, Candida albicans | Broad-spectrum activity | [16] |

| Nitro-substituted azobenzenes | Staphylococcus aureus, Candida krusei | High antimicrobial activity | [17] |

| 4-phenylazophenoxyacetic acids | Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Proteus vulgaris, Escherichia coli, Candida albicans | Antimicrobial activity | [18] |

Experimental Protocols

General Synthesis of Azo Dyes from this compound

This protocol describes a general procedure for the synthesis of azo dyes via diazotization and coupling.

1. Diazotization of an Aromatic Amine:

-

Dissolve the primary aromatic amine (1 equivalent) in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[3][4]

2. Azo Coupling:

-

Dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide to form a solution of its sodium salt.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain the pH of the reaction mixture between 8 and 9 by the addition of sodium hydroxide solution as needed.

-

Continue stirring for 2-4 hours at 0-5 °C.

-

The resulting azo dye will precipitate out of the solution.

-

Isolate the product by filtration, wash with a saturated sodium chloride solution, and dry.[3][4]

Azo Dye Synthesis Workflow

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[8]

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT Assay Workflow

Signaling Pathways

Inhibition of HIV Reverse Transcriptase

Naphthalenesulfonic acid derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA.[19]

HIV Reverse Transcriptase Inhibition

Modulation of STAT3 Signaling in Cancer

Certain naphthalenesulfonamide derivatives have been shown to inhibit the STAT3 signaling pathway in cancer cells. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. These derivatives can directly interact with the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and nuclear translocation. This, in turn, downregulates the expression of STAT3 target genes involved in cancer progression, such as Cyclin D1 and MMP9.[11]

Inhibition of STAT3 Signaling Pathway

Conclusion

This compound and its derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. While their traditional application lies in the synthesis of azo dyes, their demonstrated antiviral, anticancer, and antimicrobial activities warrant further investigation. The ability to readily modify the core structure allows for the generation of large compound libraries for structure-activity relationship studies. Future research should focus on optimizing the pharmacological properties of these derivatives, including their potency, selectivity, and pharmacokinetic profiles, to translate their in vitro activities into clinically effective treatments. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]